CXCR3 Antagonist Potency: Sub-Nanomolar IC₅₀ Positions Compound 141 Among the Most Potent in the Patent Series
In the US 9,266,876 patent series, 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone (Compound 141) demonstrates an IC₅₀ of 0.200 nM at human CXCR3 receptors expressed in CHO-K1 cells, as measured by FLIPR calcium flux assay [1]. This potency is 150-fold greater than Compound 14 (IC₅₀ = 30 nM) [2], approximately 50-fold greater than Compound 20 (IC₅₀ = 25 nM) [3], and 19.5-fold greater than Compound 49 (IC₅₀ = 3.90 nM) [4]. The only more potent compound in the full series is Compound 175 (IC₅₀ = 0.100 nM, a 2-fold difference) [5]. These comparator data are derived under identical assay conditions (pH 7.4, 2°C, FLIPR platform, CHO-K1 cells co-expressing Gα15), enabling cross-compound ranking within a single experimental framework [1].
| Evidence Dimension | CXCR3 receptor antagonist potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 0.200 nM (Compound 141) |
| Comparator Or Baseline | Compound 14: IC₅₀ = 30 nM; Compound 20: IC₅₀ = 25 nM; Compound 49: IC₅₀ = 3.90 nM; Compound 175: IC₅₀ = 0.100 nM |
| Quantified Difference | 150× more potent than Compound 14; 125× more potent than Compound 20; 19.5× more potent than Compound 49; 2× less potent than Compound 175 |
| Conditions | CHO-K1 cells expressing recombinant human CXCR3 co-expressing Gα15; FLIPR calcium flux assay (Fluo-4AM dye); pH 7.4; 2°C; 10 min incubation |
Why This Matters
For procurement decisions, this compound offers near-best-in-series CXCR3 potency (second only to Compound 175), making it a compelling choice when sub-nanomolar target engagement is required but where the structural features—and potentially the selectivity or physicochemical profile—of Compound 175 may not be optimal for the intended application.
- [1] BindingDB Entry BDBM208674. Ligand: US9266876, Compound 141. CXCR3 IC₅₀: 0.200 nM. FLIPR assay, CHO-K1 cells. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=208674 View Source
- [2] BindingDB Entry BDBM208547. Ligand: US9266876, Compound 14. CXCR3 IC₅₀: 30 nM. FLIPR assay, CHO-K1 cells. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=208547 View Source
- [3] BindingDB Entry BDBM208552. Ligand: US9266876, Compounds 19/20. CXCR3 IC₅₀: 25 nM. FLIPR assay, CHO-K1 cells. Available at: https://www.bindingdb.org/ View Source
- [4] BindingDB Entry BDBM208582. Ligand: US9266876, Compound 49. CXCR3 IC₅₀: 3.90 nM. FLIPR assay, CHO-K1 cells. Available at: https://www.bindingdb.org/ View Source
- [5] BindingDB Entry BDBM208708. Ligand: US9266876, Compound 175. CXCR3 IC₅₀: 0.100 nM. FLIPR assay. Available at: https://www.bindingdb.org/ View Source
